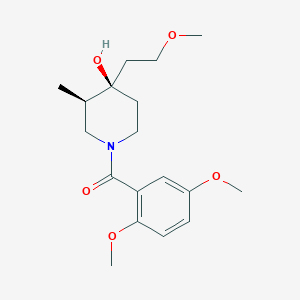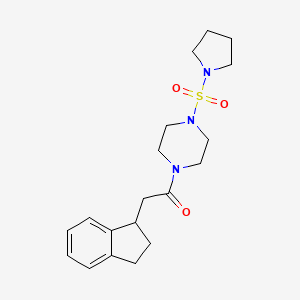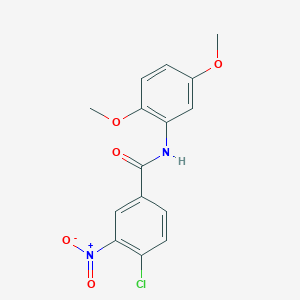
(3R*,4R*)-1-(2,5-dimethoxybenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3R*,4R*)-1-(2,5-dimethoxybenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" belongs to a class of organic molecules that exhibit a complex structure including a piperidine backbone, which is a common motif in many bioactive molecules and pharmaceuticals. Such compounds often have interesting chemical and physical properties due to their structural complexity and functional group diversity.
Synthesis Analysis
Synthesis of complex organic molecules like "(3R*,4R*)-1-(2,5-dimethoxybenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" typically involves multi-step organic reactions, starting from simpler precursors. Techniques such as ring-opening, cyclization, and substitution reactions are commonly employed. An example of a similar synthesis approach is the creation of complex triazoloquinazolinones, where structural properties were explored using spectroscopy and X-ray crystallography methods (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated through spectroscopic methods (1H NMR, 13C NMR, MS, FT-IR) and X-ray crystallography. These techniques help in understanding the compound's geometry, electron distribution, and intermolecular interactions. For instance, 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid have been analyzed to reveal their planar structures and unusual intramolecular hydrogen bonding (Barich et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving compounds with multiple functional groups like ethers and esters include nucleophilic substitutions and electrophilic additions. Their reactivity can be influenced by the presence of methoxy groups, which can direct further chemical transformations. For example, the synthesis and reactivity of dimethoxydiazene oxides have been explored, showing how methoxy groups affect chemical behavior (Rudchenko et al., 1992).
Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Activities
- Compounds similar to (3R*,4R*)-1-(2,5-dimethoxybenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol have been identified in marine endophytic fungi, showing moderate antitumor and antimicrobial activities. These compounds, including derivatives of griseofulvin, exhibit potential in cancer and infection treatment research (Xia et al., 2011).
Synthesis and Pharmacokinetics
- Synthesis methods for related compounds have been developed, like the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein, showing improved systemic exposure in guinea pigs. These methods contribute to the development of new drugs with better pharmacokinetic properties (Owton et al., 1995).
Antitumor Activity Targeting Topoisomerase-I
- Derivatives of (3R*,4R*)-1-(2,5-dimethoxybenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol have shown pronounced antitumor activity by targeting topoisomerase-I, indicating their potential as chemotherapeutic agents (Singh et al., 2003).
O-Demethylase Activity
- Studies on O-demethylase activity in enzymes have involved similar compounds, providing insights into the biochemical transformations of methoxyl groups under anaerobic conditions. This research is significant for understanding and harnessing enzyme mechanisms in biotechnology and medicine (Stupperich et al., 1996).
Antioxidant Activity
- Some derivatives have been synthesized and analyzed for their antioxidant activities, such as reducing power and free radical scavenging. These studies contribute to the development of potential antioxidant therapeutics (Yüksek et al., 2015).
Crystal Structure Analysis
- The crystal structures of related compounds like 2,4-dimethoxybenzoic acid have been analyzed, providing valuable information for the design of new molecules in pharmaceutical research (Barich et al., 2004).
Propiedades
IUPAC Name |
(2,5-dimethoxyphenyl)-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-13-12-19(9-7-18(13,21)8-10-22-2)17(20)15-11-14(23-3)5-6-16(15)24-4/h5-6,11,13,21H,7-10,12H2,1-4H3/t13-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMSSGUFTWYHCK-FZKQIMNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dimethoxyphenyl)-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)
![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)